Anti-HIV-1 Potency: 3'-Deoxythymidine (ddT) vs. AZT in Human T-Lymphocyte Cells
3'-Deoxythymidine (ddT) exhibits approximately 8.5-fold lower anti-HIV-1 potency than AZT in a human T-lymphocyte cell line. ddT inhibits HIV-1 replication with an EC50 of 0.17 µM in peripheral blood mononuclear cells (PBMCs) [1], while AZT demonstrates an EC50 of 0.02 µM in the C3 T-lymphocyte cell line at 6 days post-infection [2].
| Evidence Dimension | Anti-HIV-1 replication potency (EC50) |
|---|---|
| Target Compound Data | 0.17 µM |
| Comparator Or Baseline | 3'-azido-3'-deoxythymidine (AZT): 0.02 µM |
| Quantified Difference | AZT is 8.5-fold more potent (0.17 µM / 0.02 µM) |
| Conditions | ddT: HIV-1 infected human PBMCs [1]; AZT: HIV-1 infected human C3 T-lymphocyte cell line, 6 days post-infection [2] |
Why This Matters
This 8.5-fold difference in EC50 directly informs dose-response experimental design when selecting between these nucleoside analogs for HIV-1 inhibition studies.
- [1] Waqar, M.A., Evans, M.J., Manly, K.F., et al. Effects of 2',3'-dideoxynucleosides on mammalian cells and viruses. J. Cell. Physiol. 1984, 121(2), 402-408. View Source
- [2] Smith, M.S., Brian, E.L., De Clercq, E., and Pagano, J.S. Susceptibility of human immunodeficiency virus type 1 replication in vitro to acyclic adenosine analogs and synergy of the analogs with 3'-azido-3'-deoxythymidine. Antimicrob. Agents Chemother. 1989, 33(9), 1482-1486. View Source
